

An In-depth Technical Guide to the Synthesis of 3-oxo-4-phenylbutanamide

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Compound of Interest

Compound Name: 3-Oxo-4-phenylbutanamide

Cat. No.: B15355438

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This guide provides a comprehensive experimental protocol for the synthesis of **3-oxo-4-phenylbutanamide**, a valuable chemical intermediate. The synthesis is presented as a two-step process, commencing with the formation of an ester precursor, ethyl 3-oxo-4-phenylbutanoate, followed by its amidation to yield the final product. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the intermediate product involved in this synthetic protocol.

Compound	Molecular Formula	Molar Mass (g/mol)	Density (g/mL)	Melting Point (°C)	Boiling Point (°C)
Phenylacetyl Chloride	C ₈ H ₇ ClO	154.59	1.17	-60	193
Meldrum's Acid	C ₆ H ₈ O ₄	144.13	1.44	94-95	Decomposes
Pyridine	C ₅ H ₅ N	79.10	0.982	-42	115
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	1.33	-96.7	39.6
Ethanol	C ₂ H ₆ O	46.07	0.789	-114	78.37
Ethyl 3-oxo-4-phenylbutanoate	C ₁₂ H ₁₄ O ₃	206.24	1.087	N/A	277-279
Ammonia (in Ethanol)	NH ₃	17.03	N/A	N/A	N/A
3-oxo-4-phenylbutanamide	C ₁₀ H ₁₁ NO ₂	177.20	N/A	N/A	N/A

Experimental Protocols

This synthesis is divided into two primary stages: the preparation of the intermediate ester and its subsequent conversion to the target amide.

Part 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate

This procedure is adapted from a known method for synthesizing β -keto esters.

Materials:

- 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

- Anhydrous Pyridine
- Dichloromethane (CH_2Cl_2)
- Phenylacetyl chloride
- 2N Hydrochloric Acid (HCl)
- Anhydrous Ethanol
- Ethyl Acetate (EtOAc)
- Petroleum Ether

Procedure:

- To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) and anhydrous pyridine (2.4 eq) in dichloromethane, phenylacetyl chloride (1.0 eq) is added dropwise at 0 °C under an inert atmosphere.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional hour.
- The reaction is quenched by the addition of 2N aqueous HCl.
- The organic phase is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are collected, and the solvent is evaporated to yield a light yellow solid.
- The solid is washed with a small amount of ethanol to afford a white crystalline product.
- This intermediate is then refluxed with anhydrous ethanol for 2.5 hours.
- After cooling, the ethanol is removed under reduced pressure to yield a light yellow oil.
- The crude product can be purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to give pure ethyl 3-oxo-4-phenylbutanoate.

Part 2: Synthesis of 3-oxo-4-phenylbutanamide

This part of the protocol describes the amidation of the previously synthesized β -keto ester.

Materials:

- Ethyl 3-oxo-4-phenylbutanoate
- Saturated solution of ammonia in ethanol
- Methanol

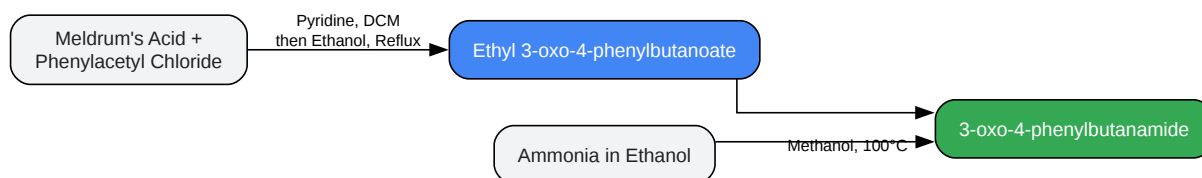
Procedure:

- Ethyl 3-oxo-4-phenylbutanoate (1.0 eq) is dissolved in methanol.
- A saturated solution of ammonia in ethanol is added to the reaction mixture.
- The mixture is stirred in a sealed pressure vessel and heated to 100 °C for approximately 3 hours.
- The reaction is monitored for the consumption of the starting ester.
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent and excess ammonia are removed under reduced pressure.
- The resulting crude product is purified by recrystallization or column chromatography to yield **3-oxo-4-phenylbutanamide**.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of **3-oxo-4-phenylbutanamide**.



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Caption: Synthetic pathway for **3-oxo-4-phenylbutanamide**.

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